molecular formula C13H15N3OS2 B2885106 N-(3,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 329079-42-7

N-(3,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2885106
CAS No.: 329079-42-7
M. Wt: 293.4
InChI Key: ZCYCDQPPLLFWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C13H15N3OS2 and its molecular weight is 293.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article details its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C13H15N3OS2
  • Molecular Weight : 293.41 g/mol
  • CAS Number : Specific identifiers are essential for referencing in databases.

Synthesis

The compound can be synthesized through various chemical reactions involving thiadiazole derivatives. The synthesis typically includes the reaction of 3,5-dimethylphenyl amine with appropriate thiadiazole precursors under controlled conditions to yield the desired acetamide product .

Antimicrobial Activity

Research has shown that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. In particular:

  • Gram-positive Bacteria : The compound demonstrated notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating strong antibacterial potential .
  • Fungal Activity : this compound also displayed antifungal activity against various strains of Candida, including drug-resistant variants. This activity suggests its potential as a therapeutic agent in treating fungal infections .

Anticancer Potential

The compound's structural features suggest it may possess anticancer properties. Studies have indicated that thiadiazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific investigations into similar compounds have shown promising results in reducing the viability of cancer cell lines .

Case Studies

  • Antimicrobial Screening : A study evaluated several thiadiazole derivatives for their antimicrobial activity. This compound was among the most potent against both Gram-positive and Gram-negative bacteria with MIC values ranging from 32 to 64 μg/mL .
  • In Vitro Anticancer Activity : In a controlled laboratory setting, the compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 μM, suggesting its potential as a lead compound for further development in cancer therapies .

Research Findings Summary Table

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialMRSA32 μg/mL
AntibacterialE. faecium64 μg/mL
AntifungalCandida spp.50 μg/mL
AnticancerVarious cancer cell lines10 μM

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-8-4-9(2)6-11(5-8)14-12(17)7-18-13-16-15-10(3)19-13/h4-6H,7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYCDQPPLLFWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.